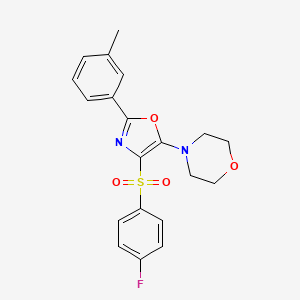

2-(1H-1,3-benzodiazol-2-yl)-3-phenyl-4H-1,4-benzothiazine; methanesulfinylmethane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

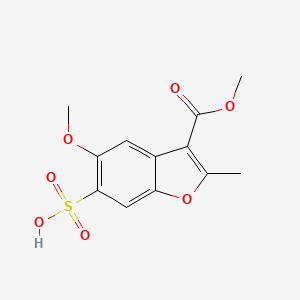

Benzodiazoles are a class of organic compounds containing a benzene ring fused to a diazole ring . They are used in a wide variety of applications, including as intermediates in the synthesis of other organic compounds .

Synthesis Analysis

The synthesis of benzodiazoles often involves the reaction of o-phenylenediamine with carboxylic acids . The specific synthesis process for your compound might involve additional steps or different reagents, depending on the exact structure .Molecular Structure Analysis

Benzodiazoles have a bicyclic structure with a benzene ring fused to a diazole ring . The exact molecular structure of your compound would depend on the specific substituents attached to this core structure .Chemical Reactions Analysis

Benzodiazoles can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and reduction . The specific reactions that your compound can undergo would depend on its exact structure .Physical And Chemical Properties Analysis

Benzodiazoles are generally stable compounds that are resistant to oxidation and reduction . They are often solid at room temperature . The exact physical and chemical properties of your compound would depend on its specific structure .Scientific Research Applications

2-(1H-1,3-benzodiazol-2-yl)-3-phenyl-4H-1,4-benzothiazine

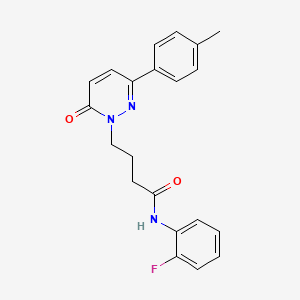

Use in Chemical Research: This compound is available for scientific research at MilliporeSigma . It’s often used as a building block in the synthesis of more complex molecules .

Ferroportin Inhibitors: There’s a patent application for the use of similar compounds as ferroportin inhibitors . Ferroportin is a protein that exports iron from cells, and inhibiting it could be useful in treating diseases caused by a lack of hepcidin or iron metabolism disorders, particularly iron overload states, such as thalassemia, sickle cell disease, and hemochromatosis .

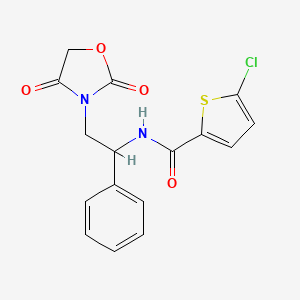

Methanesulfinylmethane (MSM)

Dietary Supplement: MSM has become a popular dietary supplement used for a variety of purposes, including its most common use as an anti-inflammatory agent .

Joint/Muscle Pain Relief: A variety of health-specific outcome measures are improved with MSM supplementation, including joint/muscle pain .

Oxidative Stress Reduction: MSM supplementation has been shown to reduce oxidative stress .

Antioxidant Capacity Improvement: MSM can improve antioxidant capacity .

Treatment of Arthritis: Scientific literature suggests that MSM may have clinical applications for arthritis .

Treatment of Other Inflammatory Disorders: MSM may be used in the treatment of other inflammatory disorders such as interstitial cystitis, allergic rhinitis, and acute exercise-induced inflammation .

Mechanism of Action

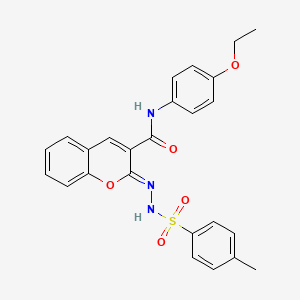

Target of Action

The primary target of this compound is the Serine/threonine-protein kinase Chk1 . This protein plays a crucial role in cell cycle regulation, DNA repair, and cellular response to DNA damage.

Mode of Action

This could result in changes to the cell cycle and DNA repair mechanisms .

Biochemical Pathways

The inhibition of Serine/threonine-protein kinase Chk1 can affect several biochemical pathways. These include the DNA damage response pathway, which is crucial for maintaining genomic stability. Downstream effects could include cell cycle arrest, apoptosis, or senescence .

Pharmacokinetics

Similar compounds have shown variable absorption, distribution, metabolism, and excretion profiles . These factors can significantly impact the bioavailability of the compound and its therapeutic efficacy.

Result of Action

The molecular and cellular effects of this compound’s action would largely depend on its interaction with Serine/threonine-protein kinase Chk1. Potential outcomes could include cell cycle arrest, induction of apoptosis, or cellular senescence .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, certain conditions may enhance or inhibit the compound’s ability to bind to its target .

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-(1H-benzimidazol-2-yl)-3-phenyl-4H-1,4-benzothiazine;methylsulfinylmethane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N3S.C2H6OS/c1-2-8-14(9-3-1)19-20(25-18-13-7-6-12-17(18)22-19)21-23-15-10-4-5-11-16(15)24-21;1-4(2)3/h1-13,22H,(H,23,24);1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWZQYESPNFMBFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)C.C1=CC=C(C=C1)C2=C(SC3=CC=CC=C3N2)C4=NC5=CC=CC=C5N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-1,3-benzodiazol-2-yl)-3-phenyl-4H-1,4-benzothiazine; methanesulfinylmethane | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(7-Azabicyclo[2.2.1]heptan-7-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2858611.png)

![2-(3'-(3,4-difluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2858614.png)

![N-(4-{5-[(3,3-dimethyl-2-oxobutyl)sulfanyl]-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-4-yl}phenyl)acetamide](/img/structure/B2858623.png)

![Methyl 2-[2-[4-[cyclohexyl(methyl)sulfamoyl]benzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2858629.png)

![3-(2-Methylpropanesulfonyl)-1-{[3-(trifluoromethyl)phenyl]methanesulfonyl}piperidine](/img/structure/B2858630.png)

![N-[1-[2-(7-Ethyl-1H-indol-3-yl)ethylamino]-1-oxopropan-2-yl]thiophene-2-carboxamide](/img/structure/B2858631.png)